1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a benzodiazole ring. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The benzodiazole ring is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by the presence of the nitrogen atom, which contributes to the polarity of the molecules, producing a dipole moment and a marked polar surface area .Scientific Research Applications
Novel Synthesis Pathways
The compound serves as a critical intermediate in the development of sulfonylated heterocyclic compounds , showcasing a versatile chemical reactivity profile conducive to generating structurally diverse entities. For instance, research demonstrates its utility in forming sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a metal-free three-component domino reaction, highlighting its role in expanding the chemical space of heterocyclic compounds with potential biological activities (Cui et al., 2018).
Antimicrobial and Antitumor Applications
A significant area of application for derivatives of this compound lies in their antimicrobial and antitumor properties. The synthesis and biological evaluation of heterocycles based on the sulfonamide functionality underline the compound's importance in generating new agents with potential antimicrobial and antitumor activities . For example, the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole has been investigated for antimicrobial properties, emphasizing the compound's relevance in medicinal chemistry (El‐Emary et al., 2002).
Fluorescent Chromism and Sensing Applications
The compound's structural motif is instrumental in developing fluorescent materials for sensing applications. Research into sulfonic acid-substituted benzothiazoles demonstrates the potential of these compounds to serve as solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules . This application is particularly relevant for the detection of organic bases and amines, showcasing the compound's utility in constructing sensitive and selective chemical sensors (Nakane et al., 2018).
Advancements in Heterocyclic Chemistry
The compound is also pivotal in advancing heterocyclic chemistry, serving as a building block for synthesizing novel heterocyclic sulfonamides with potential applications across various biological activities. The creation of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides underscores the compound's versatility and its role in enabling the rapid synthesis of biologically relevant molecules (Tucker et al., 2015).
Mechanism of Action
Future Directions
The future directions in the field of pyrrolidine derivatives involve the design of new compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage of the ring .
Properties
IUPAC Name |
1-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c20-22(21,17-8-3-4-9-17)18-10-7-13(11-18)19-12-16-14-5-1-2-6-15(14)19/h1-2,5-6,12-13H,3-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPMYHAWYMFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.